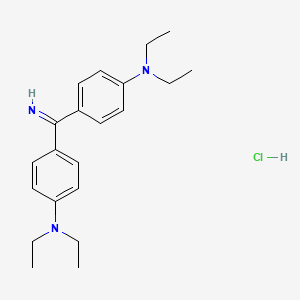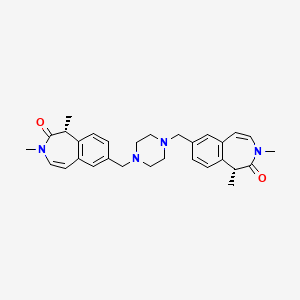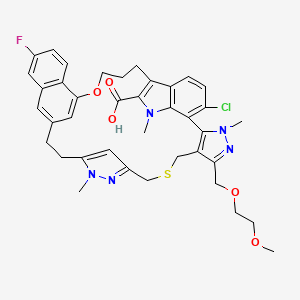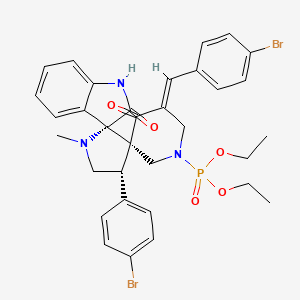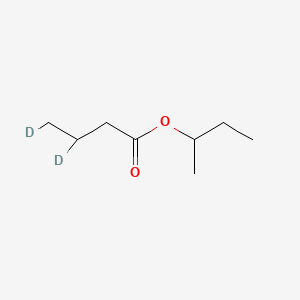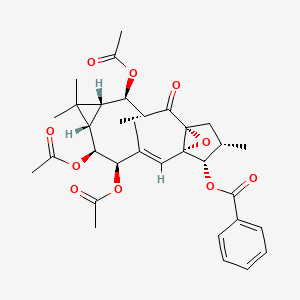
Ingol 7,8,12-triacetate 3-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of plants belonging to the Euphorbiaceae family, such as Synadenium grantii Hook F. This compound has garnered attention due to its potential anti-tumor properties and its ability to inhibit specific signaling pathways involved in cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ingol 7,8,12-triacetate 3-phenylacetate is typically isolated from natural sources, specifically from the latex of Euphorbiaceae plants. The isolation process involves solvent extraction followed by purification using column chromatography techniques . The compound’s structure is confirmed through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification from plant sources .
Analyse Des Réactions Chimiques
Types of Reactions
Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Ingol 7,8,12-triacetate 3-phenylacetate has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and functionalization of diterpenes.
Biology: The compound has been studied for its cytotoxic effects on various cancer cell lines, including leukemia and renal cancer cells
Medicine: Due to its potential anti-tumor properties, it is being investigated as a candidate for developing new cancer therapies
Mécanisme D'action
The mechanism by which Ingol 7,8,12-triacetate 3-phenylacetate exerts its effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility, making it a target for cancer therapy . Molecular docking simulations have shown that the compound binds to the active site of PI3Kα, inhibiting its activity and thereby suppressing tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-sitosterol: Another compound isolated from Synadenium grantii Hook F., known for its anti-tumor properties.
Euphol: A diterpenoid with anti-inflammatory and anti-tumor activities.
Germanicol: A triterpenoid with potential anti-inflammatory effects.
Uniqueness
Ingol 7,8,12-triacetate 3-phenylacetate stands out due to its highly functionalized structure and its specific inhibition of the PI3K/Akt signaling pathway. This unique mechanism of action makes it a promising candidate for targeted cancer therapies .
Propriétés
Formule moléculaire |
C33H40O10 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |
Clé InChI |
YEUODJFALSDBCD-KTJPEYBPSA-N |
SMILES isomérique |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES canonique |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



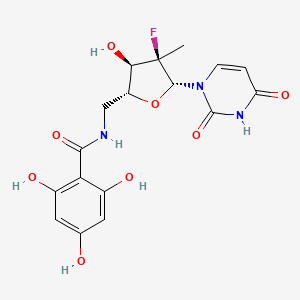
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
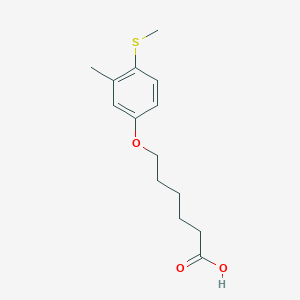
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
